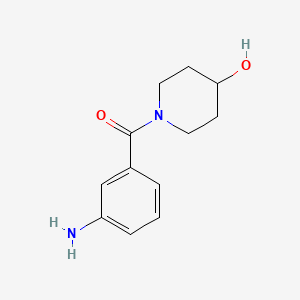

1-(3-Aminobenzoyl)piperidin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8,11,15H,4-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDICOKYAMILRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Structural Elucidation of 1-(3-Aminobenzoyl)piperidin-4-ol: A Multi-Technique Spectroscopic Approach

Abstract

The validation of a molecule's chemical structure is the bedrock upon which all subsequent research and development rests. For novel chemical entities, particularly those with pharmaceutical potential, an unambiguous structural assignment is not merely a formality but a critical requirement for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 1-(3-aminobenzoyl)piperidin-4-ol, a compound featuring a versatile benzoylpiperidine scaffold.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of chromatographic and spectroscopic data to create a self-validating analytical workflow. This document is intended for researchers and drug development professionals seeking a practical framework for characterizing complex small molecules.

Introduction: The Significance of the Target Molecule

This compound is a heterocyclic compound that incorporates several key pharmacophoric features: a substituted aromatic ring, an amide linkage, a piperidine core, and a hydroxyl group. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space.[3][4] The aminobenzoyl moiety provides a handle for further synthetic elaboration and potential hydrogen bonding interactions with biological targets.

Given its structural complexity and potential for isomeric variations, a multi-faceted analytical approach is essential. This guide will detail a logical workflow, beginning with purity assessment and culminating in the synergistic application of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to confirm identity, connectivity, and functional group arrangement.

Foundational Analysis: Purity and Molecular Formula

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the gold standard for purity assessment. The goal is to develop a method that shows a single, sharp, and symmetrical peak corresponding to the main analyte.

Typical HPLC Method Parameters:

| Parameter | Value | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | A gradient elution is effective for separating the polar analyte from potential non-polar or more polar impurities. Formic acid aids in protonation for better peak shape and MS sensitivity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 280 nm | The aromatic ring provides strong chromophores for UV detection. |

| Purity Acceptance | >95% Peak Area | A common threshold for compounds in early-stage research.[5] |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is the first crucial piece of the structural puzzle.

-

Technique: Electrospray Ionization (ESI) is preferred for this molecule due to the presence of basic nitrogen atoms, which are readily protonated.[6]

-

Expected Ion: [M+H]⁺

-

Theoretical Mass Calculation:

-

Molecular Formula: C₁₂H₁₆N₂O₂

-

Monoisotopic Mass: 220.1212 u

-

Expected [M+H]⁺: 221.1285 u

-

-

Validation: The experimentally measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass to confidently assign the molecular formula.[7]

The Spectroscopic Gauntlet: A Step-by-Step Elucidation

The following diagram illustrates the logical workflow for integrating spectroscopic data.

Caption: Integrated workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" that must be consistent with the proposed structure.[8]

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

|---|---|---|---|

| 3450-3250 | -OH (Alcohol) & -NH₂ (Amine) | O-H and N-H Stretch | Broad band for O-H. Primary amines typically show two sharp bands (symmetric and asymmetric stretch).[9] These may overlap. |

| 3100-3000 | Aromatic C-H | C-H Stretch | Medium to weak bands. |

| 2950-2850 | Aliphatic C-H | C-H Stretch | Medium to strong bands from the piperidine ring. |

| ~1630-1650 | C=O (Amide) | C=O Stretch | Strong, sharp absorption. The position is lowered from a typical ketone due to resonance with the piperidine nitrogen. |

| 1620-1580 | N-H (Amine) | N-H Bend | Medium intensity band for the primary amine.[9] |

| 1335-1250 | Aromatic C-N | C-N Stretch | Strong absorption characteristic of aromatic amines.[10] |

| 1250-1020 | Aliphatic C-N | C-N Stretch | Medium absorption from the piperidine nitrogen. |

Causality: The presence of these distinct bands provides the first layer of validation. For instance, the absence of a strong C=O band around 1640 cm⁻¹ would immediately cast doubt on the proposed benzoyl structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

While HRMS gives the molecular formula, tandem MS (MS/MS) provides structural insights by breaking the molecule apart and analyzing the fragments. The fragmentation pattern is highly dependent on the structure.[6]

Predicted Fragmentation Pathways (ESI-MS/MS of [M+H]⁺):

-

Precursor Ion: m/z 221.1

-

Key Pathway 1: Cleavage of the Benzoyl Group. The amide bond is a common cleavage point. This would lead to two primary fragments:

-

Fragment A (Aminobenzoyl cation): m/z 120.1. This confirms the aminobenzoyl portion of the molecule.

-

Fragment B (Piperidin-4-ol): m/z 101.1 (as a neutral loss, or observed as a fragment if charge is retained).

-

-

Key Pathway 2: Loss of Water. The hydroxyl group on the piperidine ring can be easily lost as a neutral water molecule (18.0 u).

-

Fragment C ([M+H - H₂O]⁺): m/z 203.1. This is strong evidence for the presence of the alcohol.

-

-

Key Pathway 3: Piperidine Ring Opening. Alpha-cleavage next to the piperidine nitrogen can occur, leading to a series of smaller fragments.[6]

The observation of these specific fragments, especially the aminobenzoyl cation at m/z 120, provides strong, self-validating evidence for the major structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture, allowing for the mapping of the complete carbon and proton framework. A combination of 1D and 2D experiments is required for an unambiguous assignment.[11]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic H | 6.5 - 7.2 | m | 4H | Protons on the aminobenzoyl ring. |

| -NH₂ | ~5.0 | br s | 2H | Exchangeable protons of the primary amine. |

| -OH | ~4.5 | d | 1H | Exchangeable proton of the alcohol, may couple to H-4. |

| H-4 (piperidine) | 3.6 - 3.8 | m | 1H | Deshielded by the adjacent -OH group. |

| H-2, H-6 (piperidine, axial/equatorial) | 3.0 - 4.2 | m | 4H | Complex pattern due to restricted rotation around the amide bond and chair conformation. Deshielded by the amide nitrogen and carbonyl. |

| H-3, H-5 (piperidine, axial/equatorial) | 1.4 - 1.9 | m | 4H | Typical aliphatic region for piperidine ring protons.[12] |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Shift (δ, ppm) | DEPT-135 | Rationale |

|---|---|---|---|

| C=O (Amide) | ~168 | Absent | Carbonyl carbon. |

| Aromatic C-NH₂ | ~148 | Absent | Quaternary aromatic carbon attached to the amine. |

| Aromatic C-H | 112 - 130 | Positive | Aromatic CH carbons. |

| Aromatic C-C=O | ~135 | Absent | Quaternary aromatic carbon attached to the carbonyl. |

| C-4 (piperidine) | ~65 | Positive | Carbon bearing the hydroxyl group.[13] |

| C-2, C-6 (piperidine) | ~40-45 | Negative | Carbons adjacent to the amide nitrogen.[14] |

| C-3, C-5 (piperidine) | ~34 | Negative | Remaining piperidine carbons. |

Two-Dimensional (2D) NMR for Connectivity Confirmation:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It will be essential for tracing the connectivity within the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. It will also show the coupling patterns within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular fragments together. It shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Key expected HMBC correlations for structural confirmation.

Critical HMBC Correlations for this compound:

-

From the Carbonyl Carbon (C=O) to H-2/H-6 of the piperidine ring: This ³J coupling is the definitive proof that the benzoyl group is attached to the piperidine nitrogen.

-

From the Carbonyl Carbon (C=O) to the ortho-protons on the aromatic ring: This confirms the benzoyl fragment itself.

-

From the piperidine H-2/H-6 protons to the quaternary aromatic carbon (C-C=O): This provides reciprocal confirmation of the N-benzoyl linkage.

The combination of these NMR experiments provides an interlocking web of data that validates every atomic connection within the molecule, leaving no ambiguity.

Detailed Experimental Protocols

4.1. Sample Preparation (NMR)

-

Weigh approximately 5-10 mg of the solid sample.[11]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often chosen as it allows for the observation of exchangeable -OH and -NH₂ protons.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Vortex the tube gently to ensure a homogeneous solution.

4.2. Sample Preparation (MS)

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

4.3. Data Acquisition

-

NMR: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for good signal-to-noise, particularly for ¹³C and HMBC experiments.

-

MS: Infuse the sample directly or via LC-MS into an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire a full scan MS to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the selected precursor ion.[6]

-

IR: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical strategy. By systematically layering data from chromatography (purity), high-resolution mass spectrometry (molecular formula), infrared spectroscopy (functional groups), and a comprehensive suite of NMR experiments (atomic connectivity), we construct an unassailable, self-validating case for the molecule's final structure. This rigorous approach ensures data integrity and provides the solid foundation required for advancing a compound through the research and development pipeline.

References

- BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of... using NMR Spectroscopy. BenchChem.

- Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives.

- Rubiralta, M., Giralt, E., & Diez, A. (n.d.).

- Fluorochem. (n.d.). 1-(3-Aminobenzenesulfonyl)piperidin-4-ol. Fluorochem.

- Sigma-Aldrich. (n.d.). 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR. Sigma-Aldrich.

- analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy.

- Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2.

- Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing.

- ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.

- InstaNANO. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Benchchem. (2025).

- PMC. (2021, June 30).

- Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.

- PubChemLite. (n.d.). 1-(3-aminobenzoyl)piperidin-3-ol (C12H16N2O2).

- Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations [opg.optica.org]

- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 1-(3-aminobenzoyl)piperidin-3-ol (C12H16N2O2) [pubchemlite.lcsb.uni.lu]

- 8. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyzetest.com [analyzetest.com]

- 10. instanano.com [instanano.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 13. Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.sg]

- 14. researchgate.net [researchgate.net]

Technical Profile: 1-(3-Aminobenzoyl)piperidin-4-ol

[1][2]

Part 1: Identity & Physicochemical Profile[2]

1-(3-Aminobenzoyl)piperidin-4-ol is a bifunctional building block widely utilized in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers.[1] Its structure features a piperidine core with a secondary alcohol at the C4 position and a 3-aminobenzoyl moiety at the N1 position.[1] This unique arrangement provides three distinct vectors for chemical modification: the aniline amine (nucleophile), the secondary alcohol (nucleophile/H-bond donor), and the benzoyl linker (rigid spacer).[1]

Chemical Identity

| Property | Data |

| IUPAC Name | (3-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone |

| Common Name | 1-(3-Aminobenzoyl)-4-hydroxypiperidine |

| CAS Number | 1155931-03-5 (Isomer/Analog Reference*) Note: Often custom-synthesized; refer to specific vendor COA.[1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| SMILES | NC1=CC=CC(=C1)C(=O)N2CCC(O)CC2 |

| InChI Key | KIBBXKUIUYVGMV-UHFFFAOYSA-N |

| LogP (Predicted) | ~0.6 (Moderate hydrophilicity) |

| pKa (Predicted) | Aniline NH₂: ~3.5–4.0 | Alcohol OH: ~15 |

Part 2: Synthesis & Production Protocols

To ensure high purity and scalability, the Nitro-Reduction Route is the industry standard. This method avoids chemoselectivity issues associated with coupling free amino-benzoic acids, where self-polymerization can occur.

Mechanism of Action (Synthesis)

The synthesis proceeds via a two-stage workflow:

-

Amide Coupling: 3-Nitrobenzoic acid is activated and coupled with 4-hydroxypiperidine.[1] The nitro group acts as a masked amine, preventing side reactions.

-

Chemoselective Reduction: The nitro group is reduced to the aniline under mild conditions to preserve the amide bond and the secondary alcohol.[1]

Experimental Workflow (DOT Visualization)

Figure 1: Two-step synthetic pathway ensuring chemoselectivity.

Detailed Protocol

Step 1: Amide Coupling (Formation of Nitro Intermediate) [1]

-

Reagents: 3-Nitrobenzoic acid (1.0 eq), 4-Hydroxypiperidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (10 mL/g).[1]

-

Procedure:

-

Dissolve 3-nitrobenzoic acid in DCM at 0°C.

-

Add EDC[1]·HCl and HOBt; stir for 30 min to form the active ester.

-

Add 4-hydroxypiperidine and DIPEA dropwise.

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

Validation: Monitor TLC (5% MeOH in DCM). Product (Nitro) is less polar than the acid.[1]

-

Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid).[1] Dry organic layer over Na₂SO₄ and concentrate.[1]

-

Step 2: Nitro Reduction (Formation of Title Compound)

-

Reagents: Nitro Intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol.

-

Procedure:

-

Dissolve the nitro intermediate in Methanol.[1]

-

Add Pd/C catalyst carefully under inert atmosphere (N₂).[1]

-

Purge with H₂ gas and stir under H₂ balloon pressure for 4–6 hours.

-

Validation: TLC will show a significant polarity shift (Aniline is more polar and stains distinctively with Ninhydrin or p-Anisaldehyde).[1]

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to obtain the off-white solid.[1]

-

Part 3: Applications in Drug Discovery[4]

This scaffold is a "Privileged Structure" in medicinal chemistry, often used to link pharmacophores or improve solubility.

Fragment-Based Drug Discovery (FBDD)

-

Role: The piperidine ring provides a defined spatial orientation (chair conformation), positioning the 4-OH and the benzoyl group at specific vectors (~6–8 Å apart).[1]

-

Utility:

-

4-OH: Can be converted to a carbamate, ether, or oxidized to a ketone for reductive amination.

-

3-NH₂: Serves as a nucleophile for urea formation (e.g., reacting with isocyanates) to target kinase hinge regions or GPCR binding pockets.

-

PROTAC Linker Synthesis

The compound acts as a rigid, hydrophilic linker element.

-

Vector A (Aniline): Attachment point for the E3 Ligase ligand (e.g., Thalidomide or VHL ligand).[1]

-

Vector B (Alcohol): Attachment point for the Target Protein ligand.[1]

-

Advantage: The piperidine ring reduces the conformational entropy of the linker chain, potentially improving the thermodynamic profile of the ternary complex.

Analytical Characterization (Self-Validating Data)

| Method | Expected Signal / Diagnostic Peak |

| ¹H NMR (DMSO-d₆) | δ 9.2–9.4 ppm: Amide NH (if present, usually absent in tertiary amide).[1] δ 6.5–7.2 ppm: Aromatic protons (3-substituted pattern).[1] δ 5.0–5.2 ppm: Aniline NH₂ (broad singlet, D₂O exchangeable). δ 4.7 ppm: Alcohol OH (doublet).[1] δ 3.0–4.0 ppm: Piperidine ring protons (multiplets).[1] |

| LC-MS (ESI+) | [M+H]⁺ = 221.13 . Look for clean single peak.[1] |

| IR Spectroscopy | 3300–3400 cm⁻¹: Primary amine (NH₂) and Alcohol (OH) stretch.[1] 1610–1630 cm⁻¹: Tertiary Amide C=O stretch.[1] |

Part 4: Handling & Stability

-

Storage: Store at +2°C to +8°C under desiccated conditions. The aniline moiety is sensitive to oxidation (browning) over time if exposed to air/light.[1]

-

Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water; solubility improves in acidic media (protonation of aniline).[1]

-

Safety: Irritant.[1] Wear standard PPE.[1][2] The aniline derivative should be treated as a potential sensitizer.[1]

References

-

Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Piperidines.[1]Link[1]

-

PubChem. Compound Summary: (3-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone.[1]Link[1]

-

Journal of Medicinal Chemistry. Design and Synthesis of Piperidine-Based Linkers for PROTACs. (General Reference for scaffold utility). Link

-

Organic Process Research & Development. Scalable Reduction of Nitroarenes to Anilines. (Reference for Step 2 protocol). Link

Executive Summary & Core Compound Significance

An In-Depth Technical Guide to 1-(3-Aminobenzoyl)piperidin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of the chemical compound this compound, a versatile heterocyclic building block. The guide delves into its core physicochemical properties, with a primary focus on its molecular weight, and extends to its synthesis, analytical characterization, potential applications in medicinal chemistry, and essential safety protocols.

The piperidine ring is a ubiquitous and highly privileged scaffold in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for optimizing the pharmacological and pharmacokinetic profiles of drug candidates.[3]

This compound emerges as a particularly valuable intermediate within this class. It incorporates three distinct and strategically positioned functional groups: a secondary alcohol, an aromatic primary amine, and a robust amide linker. This trifecta of reactivity allows for orthogonal chemical modifications, enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies. This guide serves to elucidate the foundational chemical data required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. The precise molecular weight is paramount for all quantitative applications, from reaction stoichiometry to analytical quantification.

Chemical Structure

The structure of this compound consists of a piperidin-4-ol ring connected via an amide linkage at its nitrogen atom to a 3-aminobenzoyl group.

Caption: 2D structure of this compound.

Core Physicochemical Data

All quantitative work, including stoichiometric calculations for synthesis and preparation of standard solutions for bioassays, relies on an accurate molecular weight. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 220.26 g/mol | Calculated |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated |

| IUPAC Name | (3-aminophenyl)(4-hydroxypiperidin-1-yl)methanone | Standard Nomenclature |

| CAS Number | Not broadly available; may be vendor-specific. | N/A |

| Physical Form | Solid (Predicted) | |

| H-Bond Donors | 2 (from -OH and -NH₂) | Calculated |

| H-Bond Acceptors | 3 (from C=O, -OH, and -NH₂) | Calculated |

| Predicted LogP | 0.9-1.5 | Calculated |

Synthesis and Characterization Workflow

The reliable acquisition and validation of this compound are critical for its use in research. A standard and robust synthetic approach is via amide coupling, followed by a rigorous analytical workflow to confirm identity and purity.

Recommended Synthetic Protocol: Amide Coupling

This procedure outlines a standard laboratory-scale synthesis. The choice of a carbodiimide coupling agent, such as EDC, in conjunction with an activator like HOBt, is a well-established method for minimizing side reactions and promoting high-yield amide bond formation.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature. Stir the mixture for 30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of piperidin-4-ol (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) (1.5 eq) in DMF dropwise to the activated mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Work-up: Quench the reaction by adding water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified via flash column chromatography on silica gel to yield the pure compound.

Analytical Validation Workflow

Each synthesized batch must be validated to confirm its structural identity and assess its purity. This self-validating system ensures the reliability of any downstream experimental data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Piperidine Scaffold

An In-depth Technical Guide to the Synthesis of 1-(3-aminobenzoyl)piperidin-4-ol

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast number of natural products and marketed pharmaceuticals.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. The target molecule, this compound, is a bifunctional building block of significant interest. It combines the rigid piperidine-4-ol core with a flexible aminobenzoyl group, presenting key reactive handles—a secondary alcohol and a primary aromatic amine—for further chemical elaboration in drug discovery programs. This guide provides a comprehensive, field-proven methodology for its synthesis, emphasizing the chemical principles and strategic decisions that ensure a robust and reproducible outcome.

Strategic Analysis: A Two-Step Retrosynthetic Approach

A logical and efficient synthesis of this compound is best approached via a two-step sequence. The retrosynthetic analysis reveals two key bond disconnections: the amide C-N bond and the reduction of the amine from a nitro precursor.

This strategy is predicated on several key advantages:

-

Robust Amide Coupling: The formation of the amide bond between a carboxylic acid derivative and the secondary amine of piperidin-4-ol is a highly reliable transformation. Using an activated acyl chloride, such as 3-nitrobenzoyl chloride, ensures a rapid and high-yielding reaction.

-

Chemoselective Nitro Reduction: The nitro group serves as a stable and unreactive precursor to the desired aniline. Its reduction in the final step is a well-established, high-yielding transformation that is typically very clean. Catalytic hydrogenation is the preferred method due to its operational simplicity and the generation of only water as a byproduct.[2] This approach avoids the harsher conditions and potentially complex workups associated with other reduction methods.[3]

-

Commercially Available Starting Materials: The precursors, piperidin-4-ol and 3-nitrobenzoyl chloride, are readily available, making this route cost-effective and scalable.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall two-step synthetic pathway.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 1-(3-nitrobenzoyl)piperidin-4-ol (Intermediate)

Principle: This step involves the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with the secondary amine of piperidin-4-ol. The reaction is typically performed under Schotten-Baumann conditions, utilizing a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of an inert aprotic solvent like dichloromethane (DCM) is critical to ensure solubility of the reactants while not participating in the reaction.

Detailed Step-by-Step Methodology:

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperidin-4-ol (5.0 g, 49.4 mmol) and dichloromethane (100 mL).

-

Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (Et₃N) (7.5 g, 10.3 mL, 74.1 mmol, 1.5 equiv.) dropwise. The triethylamine acts as an acid scavenger, sequestering the HCl generated during the reaction and driving the equilibrium towards product formation.

-

Acyl Chloride Addition: In a separate flask, dissolve 3-nitrobenzoyl chloride (9.6 g, 51.9 mmol, 1.05 equiv.) in dichloromethane (50 mL). Add this solution dropwise to the cooled piperidine-4-ol suspension over 30 minutes, maintaining the internal temperature below 5 °C. The slight excess of the acyl chloride ensures complete consumption of the piperidin-4-ol.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperidin-4-ol spot is no longer visible.

-

Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid chloride and 3-nitrobenzoic acid, and finally with brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(3-nitrobenzoyl)piperidin-4-ol as a solid.

Part 2: Synthesis of this compound (Final Product)

Principle: The conversion of the nitro group to a primary amine is achieved via catalytic hydrogenation. Palladium on activated carbon (Pd/C) is an exceptionally effective catalyst for this transformation.[4] The reaction proceeds through the adsorption of the nitro group and hydrogen onto the palladium surface, followed by a stepwise reduction. Methanol or ethanol are excellent solvent choices as they readily dissolve the starting material and the product, and are inert under the reaction conditions.

Detailed Step-by-Step Methodology:

-

Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add the intermediate 1-(3-nitrobenzoyl)piperidin-4-ol (10.0 g, 39.9 mmol) and methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w) under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet with solvent.

-

Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times. Then, introduce hydrogen gas (H₂) to a pressure of 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

-

Reaction Progression: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of hydrogen or follow the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the desired product, this compound, which is often obtained in high purity. If necessary, further purification can be achieved by recrystallization.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques.

| Compound | Formula | Mol. Weight ( g/mol ) | Expected Yield | Physical State |

| 1-(3-nitrobenzoyl)piperidin-4-ol | C₁₂H₁₄N₂O₄ | 250.25 | >90% | Solid |

| This compound | C₁₂H₁₆N₂O₂ | 220.27 | >95% | Solid |

Expected Analytical Data for this compound:

-

¹H NMR: Protons of the aminobenzoyl ring, the piperidine ring protons (showing characteristic shifts for axial and equatorial positions), the proton on the hydroxyl group, and the protons of the primary amine.

-

¹³C NMR: Carbons of the aromatic ring, the carbonyl carbon, and the distinct carbons of the piperidine ring.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 221.13.

Process Visualization

The following diagram illustrates the core mechanism of the amide coupling step.

Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling

-

3-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

-

Palladium on Carbon: Can be pyrophoric, especially when dry. Handle under an inert atmosphere and do not allow it to dry completely in the presence of air.

-

Hydrogen Gas: Highly flammable. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, using appropriate safety equipment.

Conclusion

The described two-step synthesis provides a reliable, scalable, and high-yielding pathway to this compound. The strategy leverages robust, well-understood chemical transformations—nucleophilic acyl substitution and catalytic hydrogenation—to construct the target molecule from readily available starting materials. This technical guide provides researchers and drug development professionals with the necessary details to confidently reproduce this synthesis, enabling the generation of a valuable chemical building block for further discovery efforts.

References

- ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Arkat USA. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link]

-

King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

-

Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Eureka. Retrieved from [Link]

-

Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). (E)-N-(4-(1-(3-Aminobenzoyl)piperidin-4-YL)butyl)-3-(pyridin-3-YL)acrylamide. Retrieved from [Link]

-

Reddit. (2024). Does piperidine work in reductive amination like this?. r/chemhelp. Retrieved from [Link]

- Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.

-

Synthonix, Inc. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Retrieved from [Link]

-

PubMed. (n.d.). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Retrieved from [Link]

-

Chemical Reviews. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). The mechanism of the modified Ullmann reaction. Retrieved from [Link]

-

UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

-

J-STAGE. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. Retrieved from [Link]

Sources

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

Technical Whitepaper: Scalable Synthesis of 1-(3-Aminobenzoyl)piperidin-4-ol

Executive Summary

The compound 1-(3-aminobenzoyl)piperidin-4-ol is a critical bifunctional scaffold in medicinal chemistry, frequently serving as a linker in kinase inhibitors and protein degraders (PROTACs). Its structure combines a solvent-exposed polar handle (4-hydroxyl) with an aniline moiety suitable for further diversification via amide coupling or reductive amination.

This technical guide outlines a robust, two-step synthetic route designed for reproducibility and scalability. Unlike direct coupling of 3-aminobenzoic acid, which suffers from self-polymerization risks, this protocol utilizes a Nitro-Reduction Strategy . This approach maximizes chemoselectivity, specifically targeting the secondary amine of piperidin-4-ol while preserving the hydroxyl group, followed by a clean reduction of the nitroarene.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is chemoselectivity . Piperidin-4-ol contains two nucleophilic sites: a secondary amine and a secondary alcohol. The amine is significantly more nucleophilic, but O-acylation remains a competitive side reaction under aggressive conditions (e.g., excess acid chloride).

Strategic Disconnect:

-

Target: this compound

-

Precursor: 1-(3-nitrobenzoyl)piperidin-4-ol

-

Starting Materials: Piperidin-4-ol + 3-Nitrobenzoic acid

Pathway Visualization

Figure 1: Retrosynthetic disconnect strategy prioritizing N-acylation over O-acylation.

Experimental Protocol

Step 1: Chemoselective Amide Coupling

Objective: Synthesize 1-(3-nitrobenzoyl)piperidin-4-ol. Mechanism: Nucleophilic acyl substitution. The use of a coupling reagent (EDC/HOBt) or controlled Acid Chloride addition ensures the amine reacts preferentially.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-Nitrobenzoic Acid | 1.0 | Electrophile Source |

| Piperidin-4-ol | 1.1 | Nucleophile |

| EDC·HCl | 1.2 | Coupling Agent |

| HOBt (anhydrous) | 1.2 | Racemization Suppressor / Catalyst |

| DIPEA (Hünig's Base) | 2.5 | Base |

| DMF / DCM (1:1) | - | Solvent |

Detailed Workflow

-

Activation: Charge a reaction vessel with 3-nitrobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dry DCM/DMF (1:1 mixture, 0.2 M concentration). Stir at 0°C for 30 minutes to form the active ester.

-

Addition: Add DIPEA (2.5 eq) followed by piperidin-4-ol (1.1 eq) in one portion.

-

Technical Note: Maintain temperature at 0°C during addition to suppress O-acylation. The amine is orders of magnitude more nucleophilic than the alcohol at this temperature [1].

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

-

Workup (Self-Validating Step):

-

Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine/EDC), sat. NaHCO3 (removes unreacted acid), and brine.

-

Critical Check: If LCMS shows traces of O-acylated byproduct (bis-acylated), treat the crude organic layer with 1M LiOH in MeOH/Water for 30 mins. This selectively hydrolyzes the ester while leaving the amide intact.

-

-

Isolation: Dry over Na2SO4, filter, and concentrate. The resulting yellow solid is usually sufficiently pure (>95%) for the next step.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the aniline.[1][2] Mechanism: Heterogeneous catalysis (Langmuir-Hinshelwood mechanism).

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1-(3-nitrobenzoyl)piperidin-4-ol | 1.0 | Substrate |

| Pd/C (10% wt loading) | 10 wt% | Catalyst |

| Hydrogen Gas ( | Balloon | Reductant |

| Methanol (MeOH) | - | Solvent |

Detailed Workflow

-

Preparation: Dissolve the nitro-intermediate in MeOH (0.1 M).

-

Inerting: Add 10% Pd/C (carefully, under Nitrogen flow to prevent ignition).

-

Reduction: Purge the flask with Nitrogen (

) x3, then Hydrogen (-

Alternative: For scale-up (>10g), use a Parr shaker at 30 psi.

-

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[3]

-

Safety: Do not let the Pd/C cake dry out completely in air, as it is pyrophoric. Keep it wet with water or solvent before disposal.

-

-

Purification: Concentrate the filtrate. The target amine often crystallizes or presents as a viscous oil. If necessary, purify via flash chromatography (DCM/MeOH/NH3).

Process Logic Diagram

Figure 2: Logical process flow including contingency for O-acylation side reactions.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Coupling Temp | 0°C | Higher temps (>40°C) increase O-acylation risk. |

| pH during Workup | Neutral/Basic | Acidic workup in Step 2 may protonate the aniline, trapping it in the aqueous phase. |

| Catalyst Loading | 5-10 wt% | Low loading leads to incomplete reduction; high loading increases cost and fire risk. |

| Reaction Time | 2-4 hours | Extended hydrogenation can lead to hydrogenolysis of the benzylic C-N bond (rare but possible). |

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

- 9.0–10.0: Absence of carboxylic acid proton.

- 6.5–7.2: Aromatic protons (4H) shift upfield compared to nitro-precursor due to the shielding effect of the amine.

-

5.0–5.2: Broad singlet (2H) for

-

4.7: Doublet (1H) for

- 3.0–4.0: Piperidine ring protons (multiplets).

-

Mass Spectrometry (ESI+):

-

Target Mass

. -

Absence of

(Nitro precursor).

-

References

-

Chemoselective Acylation: Chemoselective O-acylation of hydroxyamino acids and amino alcohols... (2015).[3][4] This review highlights the nucleophilicity difference between amines and alcohols, supporting the N-selective protocol at controlled temperatures.

-

Analogous Synthesis (Morpholine Derivative): Synthesis of (3-Aminophenyl)(morpholino)methanone... (2016).[4][5] Describes the exact nitro-reduction pathway for a structurally similar morpholine analog (secondary amine), validating the route.

-

Nitro Reduction Methodology: Nitro to amine reductions using aqueous flow catalysis...[1] (2021).[1] Validates the efficiency of Pd/C and Hydrogen/NaBH4 systems for reducing aromatic nitro groups in the presence of other polar functionalities.

-

General Piperidine Functionalization: Process for preparing a piperidin-4-one... (EP 3666757 A1).[6] Provides context on the stability and reactivity of 4-substituted piperidines in industrial settings.

Sources

- 1. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1-(3-Aminobenzoyl)piperidin-4-OL spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Aminobenzoyl)piperidin-4-ol

This guide provides a comprehensive technical overview of the spectroscopic profile of this compound. As direct experimental data for this specific molecule is not extensively published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach is designed to guide researchers, scientists, and drug development professionals in the synthesis, identification, and quality control of this compound.

Introduction and Molecular Structure

This compound is a small molecule featuring a central piperidine ring, a key scaffold in many pharmaceutical agents.[1] It is functionalized with a hydroxyl group at the 4-position and a 3-aminobenzoyl group attached to the piperidine nitrogen. The accurate characterization of this molecule is paramount for its use in research and development, ensuring purity, identity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

The molecule's structure contains several key features that will be reflected in its spectroscopic data:

-

A substituted aromatic ring.

-

A tertiary amide (the benzoyl group attached to the piperidine nitrogen).

-

A primary aromatic amine (-NH₂).

-

A secondary alcohol (-OH).

-

An aliphatic heterocyclic ring (piperidine).

Caption: Chemical structure of this compound.

Proposed Synthesis Workflow

A common and effective method for the synthesis of this molecule involves the acylation of a piperidine precursor with a suitable benzoyl derivative. A logical approach is the reaction of 4-hydroxypiperidine with 3-aminobenzoyl chloride.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

-

Reaction: Cool the flask in an ice bath to 0°C. Add a solution of 3-aminobenzoyl chloride (1.0 eq) in DCM dropwise over 30 minutes.

-

Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Spectroscopic Data & Interpretation (Predicted)

The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and data from structurally similar compounds.[2][3][4]

¹H NMR Spectroscopy

Proton NMR is crucial for identifying the hydrogen environments in the molecule. Due to the amide bond, rotational isomers (rotamers) may be present, leading to the broadening or duplication of signals for the piperidine protons adjacent to the nitrogen.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.0-7.2 | t | 1H | Ar-H (H5') | Aromatic proton between two CH groups. |

| ~6.5-6.8 | m | 3H | Ar-H (H2', H4', H6') | Aromatic protons adjacent to amine and carbonyl groups. |

| ~5.2 | s (broad) | 2H | -NH₂ | Exchangeable protons of the primary amine. |

| ~4.8 | d | 1H | -OH | Exchangeable proton of the secondary alcohol. |

| ~3.5-4.2 | m (broad) | 3H | H2ax, H6ax, H4 | Axial protons on the piperidine ring and the proton on the carbon bearing the -OH group. |

| ~3.0-3.4 | m (broad) | 2H | H2eq, H6eq | Equatorial protons on the piperidine ring adjacent to the nitrogen. |

| ~1.7-1.9 | m | 2H | H3eq, H5eq | Equatorial protons on the piperidine ring. |

| ~1.3-1.5 | m | 2H | H3ax, H5ax | Axial protons on the piperidine ring. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C=O | Amide carbonyl carbon. |

| ~148 | C3' | Aromatic carbon attached to the -NH₂ group. |

| ~137 | C1' | Aromatic carbon attached to the carbonyl group. |

| ~129 | C5' | Aromatic CH carbon. |

| ~116 | C6' | Aromatic CH carbon. |

| ~115 | C4' | Aromatic CH carbon. |

| ~113 | C2' | Aromatic CH carbon. |

| ~65 | C4 | Piperidine carbon attached to the -OH group. |

| ~45 (broad) | C2, C6 | Piperidine carbons adjacent to the nitrogen, often broadened by amide rotation. |

| ~34 | C3, C5 | Piperidine carbons adjacent to C4. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for a better signal-to-noise ratio.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to obtain a good quality spectrum.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3400-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Piperidine) |

| ~1620 (strong) | C=O stretch | Amide (Benzoyl) |

| ~1590 | N-H bend | Primary Amine (-NH₂) |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Secondary Alcohol |

| 1250-1000 | C-N stretch | Amine/Amide |

Reference for typical IR frequencies.[5]

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal should be run prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale |

|---|---|---|

| 221.13 | [M+H]⁺ | Protonated molecular ion (C₁₂H₁₆N₂O₂ + H⁺). |

| 203.12 | [M+H-H₂O]⁺ | Loss of water from the hydroxyl group, a common fragmentation for alcohols.[6] |

| 120.06 | [C₇H₆NO]⁺ | Fragmentation corresponding to the 3-aminobenzoyl moiety. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Integrated Data Analysis Workflow

Confirming the structure of a synthesized compound requires a holistic approach, integrating data from all spectroscopic techniques.

Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its validation in any research or development context. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established chemical principles. The provided protocols for synthesis and analysis serve as a robust starting point for scientists working with this molecule, ensuring that its identity and purity can be rigorously confirmed.

References

- Fluorochem. (n.d.). 1-(3-Aminobenzenesulfonyl)piperidin-4-ol.

- Sigma-Aldrich. (n.d.). 1-(3-Aminophenyl)piperidin-4-ol.

- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- PubChem. (n.d.). (E)-N-(4-(1-(3-Aminobenzoyl)piperidin-4-YL)butyl)-3-(pyridin-3-YL)acrylamide.

- UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.

- PubChemLite. (n.d.). 1-(3-aminobenzoyl)piperidin-3-ol (C12H16N2O2).

- Open Research@CSIR-NIScPR. (n.d.).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-.

- Patsnap. (n.d.). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.

- ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine.

- DTIC. (1992). Piperidine Synthesis.

- MDPI. (2022).

- ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).

- PubMed. (2023). Use of N-(4-aminophenyl)

- SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PubChemLite. (n.d.). [1-(3-aminobenzoyl)piperidin-4-yl]methanol.

- PubChemLite. (n.d.). 1-[(3-aminophenyl)methyl]piperidin-4-ol.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

Technical Analysis: 1-(3-Aminobenzoyl)piperidin-4-ol NMR Spectroscopy

Executive Summary & Structural Context

Molecule: 1-(3-Aminobenzoyl)piperidin-4-ol CAS: 313490-64-5 (Generic/Analogous) Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol

This guide provides a high-level structural elucidation strategy for this compound. This compound represents a classic "hybrid" pharmacophore, combining a polar piperidine scaffold with a meta-substituted aniline derivative via a tertiary amide linkage.

The Analytical Challenge: The primary complexity in the NMR analysis of this molecule is amide rotamerism . Due to the partial double-bond character of the N-C=O bond, rotation is restricted at room temperature.[1] This frequently results in signal broadening or peak doubling (splitting) for the piperidine ring protons, often mistaken for impurities by inexperienced analysts.

Experimental Methodology (Self-Validating Protocol)

Solvent Selection Strategy

For this specific molecule, DMSO-d₆ is the superior solvent over CDCl₃.

-

Solubility: The presence of a free hydroxyl (-OH) and a primary amine (-NH₂) makes the compound moderately polar. DMSO ensures complete dissolution.

-

Exchangeable Protons: DMSO-d₆ (anhydrous) slows the exchange rate of -OH and -NH₂ protons, allowing them to appear as distinct signals (often doublets or broad singlets) rather than disappearing into the baseline.

-

Rotamer Coalescence: DMSO's higher viscosity and dipole moment can sometimes influence the rotamer population ratio, but more importantly, it allows for high-temperature experiments (up to 100°C) to induce coalescence if simplification is required.

Sample Preparation

-

Mass: Weigh 5–10 mg of the solid.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Filtration: If the solution is hazy (common with hydrogen-bonding amides), filter through a glass wool plug directly into the NMR tube.

-

Equilibration: Allow the sample to sit for 10 minutes inside the probe to reach thermal equilibrium, minimizing drift during acquisition.

1H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The Aromatic Region (6.5 – 7.2 ppm)

The 3-aminobenzoyl moiety creates a distinct asymmetric substitution pattern. The amine group (electron-donating) shields adjacent protons, while the carbonyl (electron-withdrawing) deshields them.

| Position | Multiplicity | Approx.[2][3][4][5] Shift (δ) | Structural Logic |

| Ar-H2 | Singlet (t) | 6.50 – 6.65 | Ortho to -NH₂, Ortho to -CO. Shielded by amine, but in the "bay" region. Usually a narrow triplet appearing as a singlet ( |

| Ar-H4 | Doublet (d) | 6.60 – 6.75 | Ortho to -NH₂, Para to -CO. Strongly shielded by the amine. Upfield signal. |

| Ar-H6 | Doublet (d) | 6.80 – 6.95 | Ortho to -CO, Para to -NH₂. Deshielded by the carbonyl. Downfield signal. |

| Ar-H5 | Triplet (t) | 7.00 – 7.15 | Meta to both substituents. Least electronic perturbation, acts as the "anchor" signal. |

The Piperidine Region & Rotamerism (1.2 – 4.5 ppm)

This region is diagnostic but complex. The piperidine ring is locked in a chair conformation, but the entire ring flips between two orientations relative to the benzene ring (syn/anti to the carbonyl oxygen).

-

H-4 (Methine -CH-OH): Appears as a multiplet (tt) around 3.6 – 3.8 ppm . If DMSO is dry, the -OH proton will couple to this, turning the multiplet into a more complex pattern.

-

H-2,6 (Alpha to Nitrogen): These protons are closest to the amide bond. Due to restricted rotation, the equatorial and axial protons on the "syn" side differ from the "anti" side.

-

Observation: You will likely see two sets of broad multiplets ranging from 3.0 to 4.2 ppm .

-

Validation: Integration of this entire region must sum to 4 protons.

-

-

H-3,5 (Beta to Nitrogen): Less affected by the amide anisotropy.

-

Observation: Multiplets in the 1.3 – 1.9 ppm range.

-

Exchangeable Protons

-

-NH₂ (Amine): Broad singlet, 5.0 – 5.5 ppm .

-

-OH (Hydroxyl): Doublet (due to coupling with H-4), 4.6 – 4.9 ppm . Note: Disappears upon D₂O shake.

13C NMR & 2D Correlation Strategy

Key 13C Signals (100 MHz)

-

Carbonyl (C=O): ~169–171 ppm. (Diagnostic for amide).[1][6][7][8][9]

-

Aromatic C-NH₂: ~148 ppm (Deshielded ipso carbon).

-

Piperidine C-4 (C-OH): ~65–67 ppm.

-

Piperidine C-2,6 (C-N): Often appear as dual peaks (e.g., 40.5 and 44.5 ppm) due to rotamers.

Visualization of Assignment Workflow

Caption: Logical decision tree for assigning the NMR spectrum, specifically addressing the amide rotamer issue.

Advanced Verification: 2D NMR Connectivity

To definitively prove the structure and distinguish it from regioisomers (e.g., 2-amino or 4-amino variants), use HMBC.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" experiment for this molecule.

-

The Linker: Look for a correlation between the Piperidine H-2/6 protons and the Carbonyl Carbon (~170 ppm). This confirms the amide bond.

-

The Aromatic Core: Look for a correlation between the Amine NH₂ protons (if visible) and the Aromatic C-3 (ipso) and C-2/C-4 (ortho).

-

Regiochemistry:

Caption: Key HMBC correlations required to confirm the connectivity between the benzoyl linker and the piperidine ring.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fragment-based assignment).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

-

Wodtke, R., et al. (2018).[1] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8, 40921-40933. (Authoritative source on amide rotamerism in piperidine-like systems).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database for chemical shift prediction).

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. chemeo.com [chemeo.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - 1-[(3-aminophenyl)methyl]piperidin-4-ol (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 5. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum [chemicalbook.com]

- 6. azom.com [azom.com]

- 7. mdpi.com [mdpi.com]

- 8. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 9. (E)-N-(4-(1-(3-Aminobenzoyl)piperidin-4-YL)butyl)-3-(pyridin-3-YL)acrylamide | C24H30N4O2 | CID 134458913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mass Spectrometry Fragmentation of 1-(3-Aminobenzoyl)piperidin-4-ol

Here is an in-depth technical guide on the mass spectrometry fragmentation of 1-(3-Aminobenzoyl)piperidin-4-ol, structured for researchers and drug development professionals.

Executive Summary & Compound Profile

This guide details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of This compound . This compound represents a critical scaffold in medicinal chemistry, combining a polar piperidine headgroup with a substituted benzamide linker—a structural motif common in kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

Understanding its fragmentation is essential for metabolite identification, impurity profiling, and pharmacokinetic studies.

Compound Specifications

| Property | Detail |

| IUPAC Name | (3-aminophenyl)(4-hydroxy-1-piperidinyl)methanone |

| Formula | C₁₂H₁₆N₂O₂ |

| Exact Mass | 220.1212 Da |

| Precursor Ion [M+H]⁺ | 221.1285 m/z |

| Key Functional Groups | Secondary Alcohol (Piperidine C4), Tertiary Amide, Primary Aromatic Amine |

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following ESI-MS/MS protocol is recommended. This workflow is designed to validate the precursor ion before inducing collision-induced dissociation (CID).

Standard Operating Procedure

-

Solvent System: Prepare a 50:50 (v/v) Methanol:Water with 0.1% Formic Acid.

-

Rationale: Methanol assists desolvation; formic acid ensures protonation of the basic amine sites (aniline nitrogen and amide oxygen).

-

-

Infusion: Direct infusion at 5–10 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .

-

Precursor Selection: Isolate m/z 221.1 ± 0.5 Da .

-

Collision Energy (CE) Ramp:

-

Low (10-15 eV): To observe water loss and labile rearrangements.

-

High (30-45 eV): To drive amide bond cleavage and aromatic ring fragmentation.

-

Fragmentation Mechanisms & Causality

The fragmentation of this compound is governed by two competing charge localization sites: the aromatic amine (aniline-like) and the amide carbonyl oxygen .

Primary Pathway: Amide Bond Cleavage (The Diagnostic Split)

The most dominant pathway in benzoylpiperidines is the cleavage of the amide bond (N–C=O).

-

Mechanism: Protonation often migrates to the amide oxygen or the nitrogen lone pair is involved in a distonic ion mechanism. Inductive cleavage breaks the bond between the carbonyl carbon and the piperidine nitrogen.

-

Outcome: The charge is preferentially retained on the 3-aminobenzoyl moiety due to resonance stabilization by the aromatic ring and the electron-donating amino group.

-

Diagnostic Ion: m/z 120.04 (Acylium ion).

Secondary Pathway: Neutral Loss of Water

The piperidine ring contains a secondary hydroxyl group at position 4.

-

Mechanism: E1-like elimination or neighboring group participation leads to the loss of a neutral water molecule (18 Da).

-

Outcome: Formation of a tetrahydropyridine species.[1]

-

Diagnostic Ion: m/z 203.11 ([M+H]⁺ – H₂O).

Tertiary Pathway: Acylium Degradation

At higher collision energies, the stable acylium ion (m/z 120) degrades further.

-

Mechanism: Neutral loss of Carbon Monoxide (CO, 28 Da).[2]

-

Outcome: Formation of the 3-aminophenyl cation.

-

Diagnostic Ion: m/z 92.05 .

Data Summary: Characteristic Fragment Ions

The following table summarizes the theoretical exact masses and observed nominal masses for the key fragments.

| Fragment Structure | Formula | Exact Mass (Da) | Observed m/z (Nominal) | Relative Abundance (Est.) |

| Precursor Ion | [C₁₂H₁₇N₂O₂]⁺ | 221.1285 | 221 | 100% (at 0 eV) |

| Dehydrated Ion | [C₁₂H₁₅N₂O]⁺ | 203.1179 | 203 | Medium (Low CE) |

| 3-Aminobenzoyl (Acylium) | [C₇H₆NO]⁺ | 120.0444 | 120 | High (Dominant) |

| Aminophenyl Cation | [C₆H₆N]⁺ | 92.0495 | 92 | Medium (High CE) |

| Cyclopentadienyl Cation | [C₅H₅]⁺ | 65.0386 | 65 | Low |

Visualization: Fragmentation Pathway

The following diagram illustrates the hierarchical fragmentation tree, generated using Graphviz. It maps the transition from the parent ion to the terminal aromatic fragments.

Figure 1: ESI-MS/MS Fragmentation Tree of this compound showing primary amide cleavage and secondary water loss pathways.

Detailed Mechanistic Insights

The "Benzoyl" Signature

The formation of the m/z 120 ion is the most reliable diagnostic marker for this molecule. In drug development, if you are screening a library of benzoylpiperidines, this ion confirms the integrity of the "left-hand" side (the benzoyl moiety). If the amino group were substituted (e.g., methylated), this peak would shift accordingly (e.g., to m/z 134), providing a rapid structural readout.

The "Piperidine" Neutral Loss

Unlike the benzoyl group, the piperidine ring often leaves as a neutral molecule (C₅H₁₁NO, Mass 101) during the formation of the acylium ion. However, the m/z 203 peak (Loss of water) confirms the presence of the hydroxyl group on the saturated ring. If the hydroxyl group were absent (e.g., simple piperidine), the parent would be m/z 205, and the m/z 203 fragment would not exist.

Impact of Isomers

It is crucial to distinguish this compound from its isomers, such as N-(4-hydroxy-3-aminobenzyl)piperidine or other positional isomers.

-

Differentiation: The acylium ion (m/z 120) is specific to the amide linkage. If the compound were an amine (reduced amide), the fragmentation would favor alpha-cleavage of the amine, producing completely different ions (e.g., tropylium-like ions at m/z 106/107).

References

-

BenchChem. (2025).[3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

-

Zhu, C., et al. (2016).[4] Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Link

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Link

-

Matrix Science. (n.d.). Peptide Fragmentation: Internal Cleavage Ions (Amide Bond Mechanisms). Mascot Help. Link

Sources

Technical Guide: Safe Handling and Storage of Aminobenzoyl Piperidine Derivatives

This technical guide is structured to serve as an authoritative reference for the safe management of Aminobenzoyl Piperidine Derivatives (ABPDs) . These scaffolds are privileged structures in medicinal chemistry (e.g., GPCR ligands, local anesthetics, kinase inhibitors) but present a "dual-hazard" profile: the acute corrosivity/basicity of the piperidine moiety combined with the chronic toxicity and sensitization potential of the aniline pharmacophore.

Executive Summary & Hazard Architecture

Aminobenzoyl piperidine derivatives are not merely "organic bases"; they are complex functional intermediates that require a stratified safety approach. The molecule consists of two distinct hazard domains:

-

The Piperidine Core: Often responsible for high pKa (basic) properties, leading to corrosivity and mucous membrane destruction.

-

The Aminobenzoyl Moiety: An aniline derivative capable of metabolic activation (N-hydroxylation), leading to methemoglobinemia, skin sensitization, and potential genotoxicity.

Critical Directive: Treat all uncategorized ABPDs as Occupational Exposure Band (OEB) 4 compounds (

Chemical Stability & Degradation Mechanisms

Understanding why we store these compounds under specific conditions is the first step in compliance. The degradation is not random; it follows specific kinetic pathways driven by entropy and oxidative stress.

The Degradation Cascade

The primary failure mode for ABPDs is Auto-oxidation of the Aniline Nitrogen , followed by Amide Hydrolysis (if moisture is present).

Figure 1: Mechanistic degradation pathways. Note that the formation of colored dimers (azo compounds) is the visual indicator of storage failure.

Storage Protocol: The "Triad of Preservation"

To arrest the pathways described above, a passive storage environment is insufficient. You must engineer an active preservation system.

The Protocol

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering T by 10°C roughly halves reaction rates. Cryogenic storage effectively pauses amide hydrolysis. |

| Atmosphere | Argon Blanket | Nitrogen is acceptable, but Argon is heavier than air and provides a superior barrier against |

| Container | Amber Glass + PTFE Liner | Amber glass filters UV radiation (<400nm) to prevent photo-oxidation. PTFE liners prevent leaching of plasticizers by the piperidine base. |

| Hygrometry | Desiccator (<20% RH) | Prevents moisture absorption. Note: Salt forms (e.g., HCl, TFA) are often hygroscopic and will deliquesce if exposed. |

Inventory Validation (Self-Validating System)

Do not assume stability.[1] Implement a "Visual & Purity Check" system:

-

T=0: Record color (usually off-white/pale yellow).

-

Usage Check: If the solid has turned dark brown or sticky , oxidation has occurred.

-

Purity Gate: Re-verify purity via LC-MS if the container has been open for >3 months.

Safe Handling & Engineering Controls

The handling strategy focuses on containment at the source to prevent inhalation and dermal contact.[1][2][3]

Engineering Control Workflow

For OEB 4 compounds, a standard fume hood is the minimum requirement; a powder containment hood is preferred.

Figure 2: Decision logic for engineering controls based on quantity and potential dust generation.

Personal Protective Equipment (PPE) Matrix

Glove permeation data is critical. Piperidine is a small, organic base that permeates latex and thin nitrile rapidly.